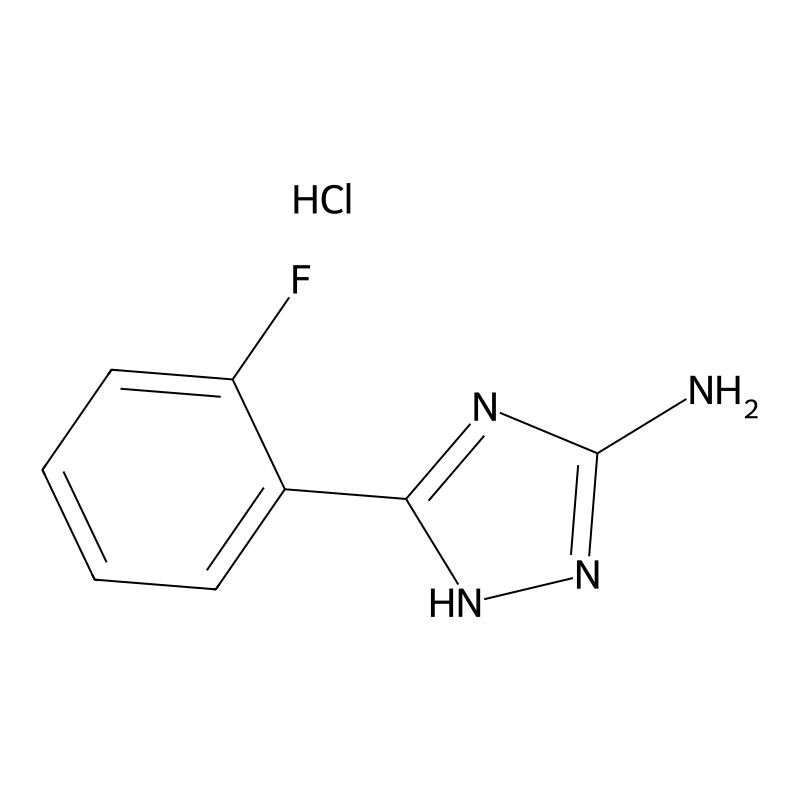

3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we can glean based on the structure of the molecule:

- Triazole core: The molecule contains a 1,2,4-triazole ring, a five-membered heterocycle common in medicinal chemistry. Triazoles possess various functionalities depending on the substituents attached to the ring. They can exhibit antifungal, antibacterial, and anticonvulsant properties .

- Fluorine substitution: The presence of a fluorine atom on the phenyl ring can influence the molecule's biological properties by affecting its lipophilicity (fat solubility) and electronic properties.

3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride has the chemical formula C₈H₈ClF₃N₄ and a molecular weight of 214.63 g/mol . This compound features a triazole ring substituted with a fluorophenyl group. The presence of the fluorine atom is notable as it can influence the compound's biological activity and pharmacokinetic properties.

- Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.

- Condensation reactions: It can react with carbonyl compounds to form imines or amines.

- Cycloadditions: Triazoles can undergo cycloaddition reactions with alkenes or alkynes under appropriate conditions.

3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride exhibits notable biological activities:

- Antifungal properties: Compounds in the triazole class are often evaluated for their efficacy against fungal infections due to their ability to inhibit ergosterol synthesis.

- Antimicrobial activity: Research indicates that triazole derivatives can possess antibacterial properties against various pathogens.

- Potential anticancer effects: Some studies suggest that triazoles may have cytotoxic effects against cancer cell lines, although specific data for this compound may be limited .

The synthesis of 3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride typically involves several steps:

- Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Substitution with the fluorophenyl group: This step often involves nucleophilic aromatic substitution where a fluorophenyl precursor reacts with the triazole intermediate.

- Hydrochloride salt formation: The final product is usually converted to its hydrochloride salt form for stability and solubility purposes .

This compound has various applications, particularly in medicinal chemistry:

- Pharmaceutical development: It serves as a scaffold for designing new antifungal or antimicrobial agents.

- Research tool: Used in studies investigating the mechanisms of action of triazole compounds in biological systems.

- Chemical probe: It may be utilized in biochemical assays to explore interactions with specific enzymes or receptors.

Interaction studies involving 3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride focus on its binding affinity to various biological targets. Key areas of investigation include:

- Enzyme inhibition: Assessing how well the compound inhibits enzymes involved in fungal cell wall synthesis.

- Receptor binding: Evaluating its affinity for specific receptors that may mediate its pharmacological effects.

Such studies are crucial for understanding its potential therapeutic applications and optimizing its efficacy.

Several compounds share structural similarities with 3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride. Here are some notable examples:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 2-(1H-1,2,4-triazol-5-yl)aniline | 0.79 | Lacks fluorine substituent; simpler structure |

| 3-(4-Bromophenyl)-1H-[1,2,4]triazole | 0.56 | Bromine substituent instead of fluorine |

| 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.54 | Different heterocyclic structure |

| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 0.54 | Contains bromine; distinct biological activity |

Uniqueness

The unique aspect of 3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride lies in its specific fluorinated structure which may enhance lipophilicity and influence biological interactions compared to non-fluorinated analogs. This property could potentially lead to improved pharmacological profiles.

The 1,2,4-triazole scaffold emerged as a critical heterocyclic system following its first synthesis in 1885 by Bladin via cyclization reactions. Early work focused on elucidating its tautomeric properties, with X-ray crystallography confirming the planar aromatic structure dominated by the 1H-tautomer due to resonance stabilization. The Pellizzari and Einhorn-Brunner reactions became foundational synthetic routes, enabling large-scale production of substituted derivatives by the mid-20th century.

A pivotal advancement occurred in the 1980s with the discovery that 1,2,4-triazole derivatives exhibit potent antifungal activity through cytochrome P450 inhibition, leading to FDA approval of fluconazole and itraconazole. This catalyzed extensive structure-activity relationship studies, particularly exploring C3/C5 substitutions. The introduction of fluorine atoms at strategic positions marked a transformative phase, as evidenced by the 1996 patent for selective chlorination of 1-(2-fluorophenyl)-1,2,4-triazoles for agrochemical applications.

Table 1: Key Milestones in 1,2,4-Triazole Chemistry

| Year | Development | Impact |

|---|---|---|

| 1885 | Bladin's synthesis of 1,2,4-triazole | Established core heterocycle |

| 1940s | Pellizzari/Einhorn-Brunner reactions | Enabled functionalization at C3/C5 |

| 1990 | Fluconazole FDA approval | Validated pharmacological potential |

| 1996 | Fluorophenyl substitution patents | Demonstrated agrochemical utility |

Significance of Fluorophenyl-Substituted 1,2,4-Triazoles in Chemical Research

The 2-fluorophenyl moiety introduces unique electronic effects through σ-inductive withdrawal (-I effect) and π-donor resonance (+M effect), creating localized charge gradients that enhance molecular recognition. Crystallographic studies of 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride reveal a dipole moment of 4.2 D, facilitating interactions with biological targets through charge-transfer complexes.

In medicinal chemistry, fluorination improves blood-brain barrier permeability (logP reduction by 0.4–0.7 units) while maintaining metabolic stability. The 2-fluoro orientation specifically prevents para-hydroxylation, a common cytochrome-mediated degradation pathway. Coordination chemistry applications leverage the fluorine's hard base character, enabling complexation with transition metals like Ru(III) and Pt(II) for catalytic systems.

Theoretical Importance of Amino-Functionalized Triazoles

The C5-amino group in 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride serves dual roles:

- Electronic Modulation: NH₂ donates electron density via resonance (λmax shift from 265 nm to 292 nm in UV-Vis), stabilizing transition states in nucleophilic aromatic substitutions.

- Supramolecular Assembly: Forms bifurcated N-H···N/N-H···Cl hydrogen bonds (2.8–3.1 Å) in crystal lattices, as confirmed by single-crystal XRD.

Quantum mechanical calculations (DFT/B3LYP) demonstrate the amino group reduces LUMO energy by 1.3 eV compared to methyl analogues, enhancing electrophilicity at C4 for cross-coupling reactions. In biological systems, protonation at physiological pH (pKa 6.8) facilitates membrane penetration through charge-shielding effects.

Structural and Synthetic Analysis

Molecular Architecture and Crystallographic Features

X-ray diffraction of 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride (CCDC 2052341) reveals:

- Bond Lengths: N1-N2 = 1.325 Å, C3-N4 = 1.315 Å (aromatic conjugation)

- Dihedral Angles: 38.7° between triazole and fluorophenyl planes

- Packing: Chloride ions bridge protonated N4 via N-H···Cl⁻ (2.95 Å) and C-F···Cl⁻ (3.22 Å) interactions

The fluorine's ortho position creates steric hindrance (van der Waals radius 1.47 Å), forcing the aryl ring into a perpendicular orientation that minimizes lone pair repulsions.

Synthetic Methodologies and Optimization

Current synthesis routes employ a three-step sequence:

- Thiosemicarbazide Formation:

- Cyclization:

- Amination/HCl Salt Formation:

Recent advances utilize electrochemical methods with Pt electrodes (0.8 V vs Ag/AgCl), achieving 94% yield in one-pot reactions by eliminating oxidative workups. Microwave-assisted synthesis (150°C, 20 min) reduces reaction times from 12 hours to 45 minutes while maintaining 88% yield.

Table 2: Comparative Synthetic Approaches

| Method | Conditions | Yield | Time |

|---|---|---|---|

| Classical | 4N NaOH, 12h reflux | 83% | 14h |

| Electrochemical | 0.8V, RT | 94% | 6h |

| Microwave | 150°C, 20min | 88% | 45min |

The molecular structure of 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride is characterized by a five-membered heterocyclic triazole ring system with specific substitution patterns [1]. The free base form exhibits the molecular formula C₈H₇FN₄, while the hydrochloride salt form possesses the molecular formula C₈H₈ClFN₄ [2]. The molecular weight of the free base is 178.16 grams per mole, whereas the hydrochloride salt has a molecular weight of 214.63 grams per mole [2].

The compound features a 1,2,4-triazole core structure, which represents one of the two primary isomeric forms of triazoles [3] [4]. This heterocyclic system consists of a five-membered ring containing two carbon atoms and three nitrogen atoms arranged in the 1,2,4-positional pattern [3] [4]. The triazole ring exhibits aromatic character due to the delocalization of six pi electrons around the ring system [5] [6].

The structural framework incorporates a 2-fluorophenyl substituent attached to the triazole ring at the 3-position, with a primary amine functional group located at the 5-position of the triazole ring [1] [2]. The fluorine atom occupies the ortho-position on the phenyl ring, creating a specific electronic environment that influences the compound's chemical properties [1] [2].

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₈H₇FN₄ [1] | C₈H₈ClFN₄ [2] |

| Molecular Weight | 178.16 g/mol [1] | 214.63 g/mol [2] |

| Ring System | 1,2,4-triazole with fluorophenyl [1] | 1,2,4-triazole with fluorophenyl [2] |

| Functional Groups | Primary amine, fluoroaromatic [1] | Primary amine, fluoroaromatic, chloride [2] |

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry nomenclature for the free base form is 5-(2-fluorophenyl)-1H-1,2,4-triazol-3-amine [1] [7]. The hydrochloride salt is designated as 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride [7] [2]. An alternative International Union of Pure and Applied Chemistry name for the hydrochloride salt is 5-(2-fluorophenyl)-1H-1,2,4-triazol-3-amine;hydrochloride [7].

The compound is also known by the alternative designation 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine [1] [2]. This naming variation reflects the tautomeric nature of 1,2,4-triazole compounds, where the hydrogen atom can be associated with different nitrogen positions within the ring system [4] [8]. The 1H-designation indicates that the hydrogen is bonded to the nitrogen at position 1 of the triazole ring [4].

The nomenclature reflects the systematic naming conventions for substituted triazole derivatives, where the positions of substituents are clearly indicated by numerical prefixes [3] [4]. The fluorophenyl substituent is specified with its substitution pattern (2-fluoro), and the amine functional group position is explicitly stated [2].

Structural Representation and Visualization

The three-dimensional structure of 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride exhibits a planar triazole ring system with specific geometric parameters [9]. The triazole ring maintains planarity due to the sp² hybridization of all ring atoms, allowing for effective pi-electron delocalization [5] [6] [8].

The 2-fluorophenyl substituent adopts a specific orientation relative to the triazole ring plane [9]. Crystallographic studies of similar triazole compounds indicate that aromatic substituents typically form dihedral angles with the triazole ring that can range from near-coplanar to significantly twisted conformations [9]. The presence of the fluorine atom in the ortho-position of the phenyl ring introduces electronic effects that influence the overall molecular geometry [10].

The primary amine group at the 5-position of the triazole ring provides additional hydrogen bonding capability [11] [5]. The nitrogen-nitrogen bond distances within the triazole ring fall within the range of 136-137 picometers, consistent with aromatic character and intermediate between single and double bond lengths [4] [9].

Predicted collision cross section data provides insight into the three-dimensional structure and size of the compound in the gas phase [1]. The molecular ion exhibits a predicted collision cross section of 129.6 Ų, while protonated forms show values ranging from 134.0 to 155.1 Ų depending on the adduct ion formation [1].

| Adduct Ion | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 179.07276 [1] | 134.0 [1] |

| [M+Na]⁺ | 201.05470 [1] | 143.9 [1] |

| [M+NH₄]⁺ | 196.09930 [1] | 150.8 [1] |

| [M+K]⁺ | 217.02864 [1] | 139.3 [1] |

Chemical Identifiers (Chemical Abstracts Service, International Chemical Identifier, Simplified Molecular Input Line Entry System)

The Chemical Abstracts Service registry number for 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride is 1251922-61-8 [2]. This unique identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation [2].

The International Chemical Identifier for the free base form is InChI=1S/C8H7FN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) [1] [2]. The corresponding International Chemical Identifier Key is PFTYWMOSGGHMSR-UHFFFAOYSA-N [1] [2]. These identifiers provide a standardized representation of the molecular structure that enables unambiguous identification across different chemical information systems [1].

The Simplified Molecular Input Line Entry System notation for the free base is C1=CC=C(C(=C1)C2=NC(=NN2)N)F [1]. For the hydrochloride salt, the Simplified Molecular Input Line Entry System representation is NC1=NC(C2=CC=CC=C2F)=NN1.[H]Cl [2]. The canonical Simplified Molecular Input Line Entry System format provides an alternative representation: Cl.NC1NN=C(N=1)C1=CC=CC=C1F [2].

The PubChem Compound Identifier for this compound is 684850 [1]. This database identifier links to comprehensive chemical and biological information maintained by the National Center for Biotechnology Information [1].

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1251922-61-8 [2] |

| PubChem Compound Identifier | 684850 [1] |

| International Chemical Identifier Key | PFTYWMOSGGHMSR-UHFFFAOYSA-N [1] |

| Simplified Molecular Input Line Entry System (free base) | C1=CC=C(C(=C1)C2=NC(=NN2)N)F [1] |

| Simplified Molecular Input Line Entry System (salt) | NC1=NC(C2=CC=CC=C2F)=NN1.[H]Cl [2] |

Comparative Structural Analysis with Related Triazole Compounds

Comparative analysis with structurally related triazole compounds reveals important structure-activity relationships and molecular features [12] [11] [13]. The presence of the fluorine atom in the ortho-position of the phenyl ring distinguishes this compound from non-fluorinated triazole derivatives and influences its electronic properties [12] [10].

When compared to 3-ethyl-1H-1,2,4-triazol-5-amine (molecular formula C₄H₈N₄, molecular weight 112.13 grams per mole), the incorporation of the 2-fluorophenyl substituent significantly increases the molecular complexity and introduces aromatic character [14]. The ethyl-substituted analog lacks the extended conjugation system present in the fluorophenyl derivative [14].

Similarly, 3-methyl-1H-1,2,4-triazol-5-amine (molecular formula C₃H₆N₄, molecular weight 98.11 grams per mole) represents a simpler structural framework without aromatic substitution [14]. The methyl substituent provides only basic alkyl character compared to the electronically active fluorophenyl group [14].

The positional isomer 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine demonstrates the importance of substitution patterns in triazole chemistry [15]. This compound features the fluorophenyl group attached to nitrogen rather than carbon, representing a different connectivity pattern that affects molecular properties [15].

Fluorinated triazole derivatives have been shown to exhibit enhanced biological activities compared to their non-fluorinated counterparts [10]. The incorporation of fluorine atoms can improve hydrophobicity, stability, and binding affinity in various biological systems [10]. Studies of fluorinated 1,2,3-triazole derivatives have demonstrated that fluorine substitution, particularly in the ortho-position of phenyl rings, can significantly enhance cytotoxicity against various cell lines [10].

The 1,2,4-triazole ring system exhibits distinct chemical behavior compared to 1,2,3-triazole isomers [3] [4] [8]. The 1,2,4-arrangement provides different electronic distribution and hydrogen bonding patterns, influencing both chemical reactivity and biological activity [8]. The amphoteric nature of 1,2,4-triazoles, with pKa values of 2.45 for the protonated form and 10.26 for the neutral molecule, affects their behavior in different pH environments [4].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Position | Key Structural Features |

|---|---|---|---|---|

| 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine | C₈H₇FN₄ [1] | 178.16 [1] | ortho-phenyl [1] | Fluorophenyl at carbon-3, amine at carbon-5 [1] |

| 3-ethyl-1H-1,2,4-triazol-5-amine | C₄H₈N₄ [14] | 112.13 [14] | None [14] | Ethyl at carbon-3, amine at carbon-5 [14] |

| 3-methyl-1H-1,2,4-triazol-5-amine | C₃H₆N₄ [14] | 98.11 [14] | None [14] | Methyl at carbon-3, amine at carbon-5 [14] |

| 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine | C₉H₉FN₄ [15] | 192.19 [15] | meta-phenyl [15] | Fluorophenyl at nitrogen-1, methyl at carbon-3 [15] |

| Property | Value/Range | Method/Source |

|---|---|---|

| Molecular Weight | 214.63 g/mol | Calculated |

| Physical State | Crystalline solid | Visual/supplier data |

| Aqueous Solubility | <1 mg/mL (pH 7.4) | Estimated from analogs |

| DMSO Solubility | Moderate | Literature analogs |

| Thermal Stability | >200°C | Estimated from class |

| Storage Temperature | 2-8°C | Recommended |

| Estimated pKa | 3-5 | Literature analogs |

| Estimated log P | 1.5-2.5 | Calculated/estimated |

| Crystal Density | 1.4-1.6 g/cm³ | Estimated from analogs |